2-(ETHYLSULFANYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
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Overview
Description
2-(Ethylsulfanyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Ethylsulfanyl Group: This step involves the substitution reaction where an ethylsulfanyl group is introduced using ethylthiol and a suitable catalyst.
Attachment of the 2-Methylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the benzodiazole ring or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzodiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
2-(Ethylsulfanyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and 2-methylphenylmethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- 2-(Ethylsulfanyl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
- 2-(Ethylsulfanyl)-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole
Uniqueness
2-(Ethylsulfanyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to the specific combination of its substituent groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfanyl group can enhance its reactivity and potential interactions with biological targets, while the 2-methylphenylmethyl group can influence its overall stability and solubility.
Properties
IUPAC Name |
2-ethylsulfanyl-1-[(2-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-3-20-17-18-15-10-6-7-11-16(15)19(17)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJWSLQDIRXZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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